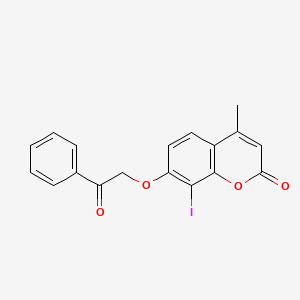![molecular formula C16H17NO6 B6067257 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been used as an antidepressant and anxiolytic agent. It was first developed in the 1980s by the Swiss pharmaceutical company Roche, and has since been approved for use in several countries.
Mechanism of Action
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has been shown to have a number of biochemical and physiological effects, including an increase in the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine in lab experiments is its selectivity for MAO-A over MAO-B, which allows for more specific targeting of the neurotransmitters involved in mood regulation. However, its short half-life and rapid metabolism can make it difficult to achieve consistent and reproducible results.
Future Directions
There are several potential future directions for research on N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine, including further investigation of its neuroprotective properties in the treatment of neurodegenerative diseases, as well as its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, there is a need for more research on the long-term effects of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine, particularly in terms of its potential for abuse and addiction.
Synthesis Methods
The synthesis of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine.
Scientific Research Applications
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has been extensively studied for its potential therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its neuroprotective properties in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
3-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-9-7-15(20)23-13-8-11(3-4-12(9)13)22-10(2)16(21)17-6-5-14(18)19/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLLGVCKZHEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B6067227.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6067255.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}acetamide](/img/structure/B6067264.png)